molecular formula C6H4Cl2O2S B1293562 4-Chlorobenzenesulfonyl chloride CAS No. 98-60-2

4-Chlorobenzenesulfonyl chloride

Cat. No. B1293562
CAS RN: 98-60-2
M. Wt: 211.06 g/mol
InChI Key: ZLYBFBAHAQEEQQ-UHFFFAOYSA-N
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Description

4-Chlorobenzenesulfonyl chloride is a chemical compound that has been the subject of various studies due to its potential applications in organic synthesis and material science. It is a derivative of benzenesulfonyl chloride with a chlorine atom substituted at the para position of the benzene ring.

Synthesis Analysis

The synthesis of 4-chlorobenzenesulfonyl chloride-related compounds has been explored through different methods. For instance, 4-chlorobenzenesulfonate was intercalated between layers of zinc-aluminum layered double hydroxides (LDHs) using two methods: direct synthesis by coprecipitation and ion exchange. The optimal conditions for the ion exchange method were found to be at pH 8 and with a 4-CBS concentration of 0.0028 M, resulting in a stable hybrid nanostructured material . Additionally, electrochemical oxidation of 4-chloroaniline in the presence of arylsulfinic acids in a water/acetonitrile mixture has been used to synthesize derivatives such as 4-chloro-2-(phenylsulfonyl)aniline and N-(4-chlorophenyl)benzenesulfonamide .

Molecular Structure Analysis

The molecular structure of chlorobenzene derivatives has been determined using various techniques. For chlorobenzene itself, electron diffraction, rotation constant, and liquid crystal nuclear magnetic resonance data have been combined to reveal a distorted ring geometry due to the chlorine substituent, with adjacent CC bonds being shorter and the CCC bond angle at the substituted carbon atom being larger than 120° . Similar structural analyses have been conducted for dichlorobenzene derivatives, showing distortions in the benzene ring and bending of the C-Cl bonds .

Chemical Reactions Analysis

4-Chlorobenzenesulfonyl chloride and its derivatives participate in various chemical reactions. For example, trichloromethanesulfonyl chloride, a related compound, has been used for the efficient α-chlorination of aldehydes . The addition of 4-chlorobenzenesulfenyl chloride to substituted styrenes has been studied, revealing that the rates and product compositions depend on the substitution pattern of the styrene . Moreover, N-(chlorosulfonyl)imidoyl chlorides have been shown to react with anilines to form derivatives of 1,2,4-benzothiadiazine 1,1-dioxides .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-chlorobenzenesulfonyl chloride derivatives are influenced by their molecular structure. The intercalation of 4-chlorobenzenesulfonate into LDHs has been characterized by X-ray diffraction and infrared spectroscopy, indicating a good degree of intercalation and stability of the resulting hybrid material . The electrochemical behavior of 4-chloroaniline, a related compound, has been studied using cyclic voltammetry and differential pulse voltammetry, which provided insights into the reaction mechanisms and potential products .

Scientific Research Applications

  • Manufacture of Chlorobenzenesulfinic Acid and Sulfimides

    • Application: 4-Chlorobenzenesulfonyl chloride is used in the manufacture of chlorobenzenesulfinic acid and sulfimides .
    • Results: The outcome is the production of chlorobenzenesulfinic acid and sulfimides, which have various applications in chemical industries .
  • Production of Engineering Plastics

    • Application: In Chinese sources, it is mentioned that 4-Chlorobenzenesulfonyl chloride is an important raw material for the production of engineering plastics such as polysulfone (PSU) and polyethersulfone (PES) .
    • Results: The outcome is the production of engineering plastics, which have various applications in industries due to their high strength and durability .
  • Synthesis of Precursors for the 3,4-Pyridyne Generation

    • Application: 4-Chlorobenzenesulfonyl chloride is used in the synthesis of precursors for the 3,4-pyridyne generation .
    • Results: The outcome is the production of precursors for the 3,4-pyridyne generation .
  • Preparation of Anhydrous 4-Chlorobenzenesulfonyl Chloride

    • Application: 4-Chlorobenzenesulfonyl chloride is used in the preparation of anhydrous 4-chlorobenzenesulfonyl chloride .
    • Method: After completion of the reaction, the reaction mixture is poured into ice water and passed through filtering, water-washing and drying steps .
    • Results: The outcome is the production of anhydrous 4-chlorobenzenesulfonyl chloride .

Safety And Hazards

4-Chlorobenzenesulfonyl chloride is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . Precautions should be taken to avoid breathing dust/fume/gas/mist/vapors/spray, and protective clothing, eye protection, and face protection should be worn when handling this chemical .

Future Directions

4-Chlorobenzenesulfonyl chloride is an important raw material for the manufacture of engineering plastics such as polyethersulfone (PES) and polysulfone (PSU) . It was also used in the synthesis of precursors for the 3,4-pyridyne generation . As such, its future directions are likely tied to advancements in these areas.

properties

IUPAC Name

4-chlorobenzenesulfonyl chloride
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InChI

InChI=1S/C6H4Cl2O2S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H
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InChI Key

ZLYBFBAHAQEEQQ-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)Cl)Cl
Source PubChem
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Molecular Formula

C6H4Cl2O2S
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DSSTOX Substance ID

DTXSID4059174
Record name Benzenesulfonyl chloride, 4-chloro-
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Molecular Weight

211.06 g/mol
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Physical Description

White solid; [CHEMINFO]
Record name 4-Chlorophenylsulfonyl chloride
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Boiling Point

141 °C @ 15 MM HG
Record name 4-CHLOROPHENYLSULFONYL CHLORIDE
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Solubility

VERY SOL IN ETHER & BENZENE
Record name 4-CHLOROPHENYLSULFONYL CHLORIDE
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Vapor Pressure

0.00117 [mmHg]
Record name 4-Chlorophenylsulfonyl chloride
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Product Name

4-Chlorobenzenesulfonyl chloride

Color/Form

PRISMS OR PLATES FROM ETHER

CAS RN

98-60-2
Record name 4-Chlorobenzenesulfonyl chloride
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Record name 4-Chlorophenylsulfonyl chloride
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Record name 4-Chlorobenzenesulfonyl chloride
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Record name Benzenesulfonyl chloride, 4-chloro-
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Record name Benzenesulfonyl chloride, 4-chloro-
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Record name 4-chlorobenzenesulphonyl chloride
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Record name 4-CHLOROBENZENESULFONYL CHLORIDE
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Melting Point

55 °C
Record name 4-CHLOROPHENYLSULFONYL CHLORIDE
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Synthesis routes and methods

Procedure details

112.6 g (1.0 mol) of chlorobenzene are added dropwise at 70° C. over a period of 1 hour to 122 g (1.05 mol) of chlorosulfonic acid. The mixture is then stirred at this temperature for 15 minutes. 1 g of sulfamic acid is then added and 180 g (1.5 mol) of thionyl chloride are added dropwise at 70° C. in the course of 2 hours. Working up is carried out as described in Example 1. 228.3 g of moist 4-chlorobenzenesulfonyl chloride having a water content of 12% are obtained. This corresponds to 200.9 g of 4chlorobenzenesulfonyl chloride (94.4% of theory), calculated as dry material, having a purity of 95%.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
112.6 g
Type
reactant
Reaction Step Two
Quantity
1.05 mol
Type
reactant
Reaction Step Two
Quantity
180 g
Type
reactant
Reaction Step Three
Quantity
1 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
418
Citations
MA Abbasi, SZ Siddiqui, A Mohyuddin… - Pakistan journal of …, 2016 - researchgate.net
… N-alkyl/aryl/substituted-4chlorobenzenesulfonamide (3a-f) were synthesized by gearing up alkyl/aryl amines (2a-f) with 4chlorobenzenesulfonyl chloride (1) in basic aqueous medium …
Number of citations: 1 www.researchgate.net
I Ahmad, MA Abbasi, SZ Siddiqui… - Pakistan Journal of …, 2014 - researchgate.net
… The reaction of 4-chlorobenzenesulfonyl chloride with different dimethyl substituted phenyl amine (2a-f) in the presence of basic aqueous media yielded N-[(Dimethyl substituted) phenyl…
Number of citations: 4 www.researchgate.net
I Ahmad, MA Abbasi, K Nafeesa… - Asian Journal of …, 2015 - researchgate.net
… The reaction of 4-chlorobenzenesulfonyl chloride (1) with dimethyl substituted aniline (2a-f) in aqueous alkaline medium yielded N-[(dimethyl substituted)phenyl]-4-…
Number of citations: 2 www.researchgate.net
SA Ejaz, R Hassan, N Khalid - Pak. J. Pharm. Sci, 2014 - researchgate.net
… These various chlorinated sulfonamides (3a-i) were set up by pairing of different substituted anilines (2a-i) with 4chlorobenzenesulfonyl chloride (1) under basic pH in an aqueous media…
Number of citations: 5 www.researchgate.net
M Athar Abbasi, S Nadeem, T Rasheed, N Ahmad… - 2014 - escholar.umt.edu.pk
… In the presented work, a benign series of chlorinated sulfonamides, 3a-b, was synthesized by coupling alkoxy (un) substituted anilines, 2a-b, with 4-chlorobenzenesulfonyl chloride (1) …
Number of citations: 0 escholar.umt.edu.pk
K Chanawanno, S Chantrapromma… - Lat. Am. J …, 2010 - researchgate.net
… 6, 7 and 8 were synthesized by the same method but replacing the 4-methoxybenzenesulfonyl chloride with the 4-fluorobenzenesulfonyl chloride, 4chlorobenzenesulfonyl chloride and …
Number of citations: 6 www.researchgate.net
N Kanwal, IU Khan, EA Hussain, S Farid… - Comptes Rendus …, 2016 - Elsevier
… Aqueous sodium carbonate solution (3–5%) containing A-1 (286 mg, 0.7 mmol) was treated with equimolar ratio of 4-chlorobenzenesulfonyl chloride, 4-chlorobenzoyl chloride, and 2,5-…
Number of citations: 3 www.sciencedirect.com
D Cipris, D Pouli - Synthetic Communications, 1979 - Taylor & Francis
According to the literature, the reaction of aromatic sulfonyl chlorides with aromatic thiols gives equimolar amounts of disulfide and sulfinic acid. The reaction sequence is: 4 Under …
Number of citations: 17 www.tandfonline.com
Z Brzozowski, J Sławiński… - Journal of Heterocyclic …, 2014 - Wiley Online Library
… Starting from 4-methoxy-3-pyridinesulfonamide 1b (1.88 g) and 4-chlorobenzenesulfonyl chloride 2c (2.24 g), the title compound 5 was obtained (2.3 g, 68%): mp 190–191C; IR (KBr) …
Number of citations: 0 onlinelibrary.wiley.com
MA Abbasi, S Rasool, A Siddiqa… - Asian Journal of …, 2013 - Asian Journal of Chemistry
Number of citations: 3

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